molecular formula C8H14O4 B1652596 2-Isopropyl-malonic acid monoethyl ester CAS No. 15112-52-4

2-Isopropyl-malonic acid monoethyl ester

Cat. No.: B1652596
CAS No.: 15112-52-4
M. Wt: 174.19 g/mol
InChI Key: HIAMVOUYSXARIQ-UHFFFAOYSA-N
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Description

“2-Isopropyl-malonic acid monoethyl ester” is an ester compound . It contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol.


Synthesis Analysis

A practical large-scale synthesis of half-esters, such as monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, has been described . This synthesis applies the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes an isopropyl group attached directly to the oxygen atom . The part derived from the acid is benzoate .


Chemical Reactions Analysis

Half-esters of malonic acid such as monomethyl malonate and monoethyl malonate are very important building blocks . They have been frequently applied to the synthesis of a variety of significant pharmaceuticals and natural products .


Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Oxidation and Degradation Studies

Oxidation of Isoprothiolane by Ozone and Chlorine

Research on isoprothiolane, a pesticide, has led to insights into its oxidation by ozone and chlorine. This study is crucial for understanding the environmental impact and degradation pathways of chemicals in water treatment processes. The degradation products identified suggest significant transformations, including the formation of sulfoxide, sulfone group, and cleavage of carbon-carbon double bonds to form diisopropyl ester of malonic acid, among others (Yin Li et al., 2019).

Synthesis and Material Applications

Synthesis of New Erasable Optical Data Storage Polymers

A novel liquid crystalline malonic ester monomer was synthesized for applications in reversible optical information recording media. This development is pivotal for advancements in data storage technologies (Yang-Kyoo Han & B. Ko, 2003).

Fabrication of C60[C(COOC2H5)2] Whiskers

The preparation of fine whiskers of a C60 derivative, monosubstituted by ethyl ester of malonic acid, showcases the potential for creating new materials with unique structural and electronic properties (K. Miyazawa, T. Mashino, & T. Suga, 2003).

Degradation of Deep-Eutectic Solvents

Degradation of Carboxylic Acid–Choline Chloride Deep-Eutectic Solvents

A study on the stability of carboxylic acid–choline chloride deep-eutectic solvents revealed degradation through an esterification reaction. This finding is significant for the application of these solvents in various industries (Nerea Rodriguez Rodriguez et al., 2019).

Catalysis and Reaction Mechanisms

Novel Approach Tungsten Oxide Nanoparticle as a Catalyst for Malonic Acid Ester Synthesis

The use of tungsten oxide nanoparticles as a catalyst for the esterification of malonic acid via ozonolysis represents an innovative approach in catalysis and synthetic chemistry (Bilal A. Wasmi et al., 2014).

Mechanism of Action

The mechanism of action involves the formation of an enol intermediate, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A reasonable variation of the mechanism involves the corresponding iminium intermediate as the acceptor .

Safety and Hazards

The safety data sheet for “2-Isopropyl-malonic acid monoethyl ester” should be referred to for detailed information on safety and hazards .

Future Directions

The development of a more efficient synthetic method for monoalkyl malonates on a large scale is essential . One method for the preparation of half-esters is monosaponification of symmetric diesters, but successful distinction of the two identical ester groups remains challenging . Some modified methods are reported applying Meldrum’s acid, but Meldrum’s acid is costly and not suitable for large-scale production of monoalkyl malononate .

Properties

IUPAC Name

2-ethoxycarbonyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAMVOUYSXARIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303258
Record name 2-Isopropyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15112-52-4
Record name NSC157563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Isopropyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethyl carboxy)-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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